4-Iodobenzenesulfonyl fluoride
Overview
Description
4-Iodobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4FIO2S. It is a white solid that is used in various chemical reactions and has applications in scientific research. The compound is known for its reactivity due to the presence of both the iodine and sulfonyl fluoride groups, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-iodobenzenesulfonyl fluoride involves the reaction of 4-iodobenzenesulfonyl chloride with potassium fluoride in the presence of 18-crown-6 ether in acetonitrile. The reaction is typically carried out at ambient temperature for 18 hours. The insoluble materials are removed by filtration, and the solvent is evaporated to yield the desired product .
Reaction Conditions:
Reagents: 4-iodobenzenesulfonyl chloride, potassium fluoride, 18-crown-6 ether
Solvent: Acetonitrile
Temperature: Ambient
Time: 18 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to improve efficiency and yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The iodine atom can be oxidized to form higher oxidation state compounds.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamide or sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate esters, or sulfonate thioesters.
Oxidation: Formation of iodate or periodate derivatives.
Reduction: Formation of sulfonamide or sulfonic acid derivatives.
Scientific Research Applications
4-Iodobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly serine proteases.
Medicine: Investigated for its potential use in drug development, especially as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-iodobenzenesulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in proteins, leading to the formation of a stable sulfonyl-enzyme derivative. This modification can inhibit the activity of enzymes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzenesulfonyl fluoride
- 4-Chlorobenzenesulfonyl fluoride
- 4-Fluorobenzenesulfonyl fluoride
Comparison
4-Iodobenzenesulfonyl fluoride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity and the types of reactions it undergoes. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which are less common with other halogens.
Properties
IUPAC Name |
4-iodobenzenesulfonyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWMMWPERDAQSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283238 | |
Record name | 4-iodobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4241-66-1 | |
Record name | 4241-66-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-iodobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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